molecular formula C20H20N2O4S B10985649 N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10985649
M. Wt: 384.5 g/mol
InChI Key: XEOATMUEUBFYAE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a benzazepine moiety, and a propanamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the benzazepine moiety via a nucleophilic substitution reaction. The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]butanamide
  • N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]pentanamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H20N2O4S/c23-19(21-14-6-7-16-17(11-14)26-12-25-16)9-10-27-18-8-5-13-3-1-2-4-15(13)22-20(18)24/h1-4,6-7,11,18H,5,8-10,12H2,(H,21,23)(H,22,24)

InChI Key

XEOATMUEUBFYAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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